trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is defined by the presence of a four-membered cyclobutane ring as the central structural unit, with the hydroxyl group at position 1 and the cyclopropylmethylamino substituent at position 2. The International Union of Pure and Applied Chemistry name for this compound is (1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol, indicating the specific stereochemical configuration. The Simplified Molecular-Input Line-Entry System representation C1CC@HO clearly illustrates the stereochemical relationships between the substituents.
The cyclobutane ring system adopts a non-planar conformation due to significant ring strain. The four carbon atoms in cyclobutane are not coplanar; instead, the ring typically adopts a folded or "puckered" conformation where one carbon atom makes approximately a 25-degree angle with the plane formed by the other three carbons. This puckering reduces eclipsing interactions and minimizes torsional strain within the ring system. The trans configuration of the hydroxyl and amino substituents means these groups are positioned on opposite faces of the puckered cyclobutane ring, creating a specific three-dimensional arrangement that influences the molecule's overall geometry.
The cyclopropylmethyl substituent attached to the amino nitrogen introduces additional structural complexity. The cyclopropyl group itself is a highly strained three-membered ring with significant ring strain, which affects the electronic properties of the attached methyl group and subsequently influences the basicity and nucleophilicity of the amino nitrogen. The International Chemical Identifier string InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 provides a complete description of the molecular connectivity and stereochemistry.
Comparative Analysis of Cyclobutane-Based Amino Alcohol Frameworks
Comparative analysis reveals that this compound belongs to a broader class of cyclobutane-based amino alcohols with varying substituent patterns. A structurally related compound, trans-2-(methylamino)cyclobutan-1-ol, shares the same cyclobutane backbone and trans configuration but features a simpler methylamino substituent instead of the cyclopropylmethyl group. This simpler analog has a molecular formula of C5H11NO and a correspondingly lower molecular weight, highlighting the structural contribution of the cyclopropyl ring system in the target compound.
The presence of the cyclopropylmethyl substituent distinguishes this compound from other amino alcohol frameworks such as cyclopentane-based systems. For instance, 2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol represents a more complex bicyclic amino alcohol system with the same molecular formula C8H15NO but entirely different ring connectivity and stereochemical relationships. This comparison demonstrates how different ring systems can accommodate the same molecular composition while creating distinct three-dimensional architectures.
| Compound | Molecular Formula | Ring System | Functional Groups | Molecular Weight |
|---|---|---|---|---|
| This compound | C8H15NO | Cyclobutane + Cyclopropyl | Hydroxyl, Secondary amino | 141.21 g/mol |
| trans-2-(methylamino)cyclobutan-1-ol | C5H11NO | Cyclobutane | Hydroxyl, Secondary amino | 101.08 g/mol |
| Cyclopenta[b]pyrrol-6-ol derivative | C8H15NO | Bicyclic | Hydroxyl, Tertiary amino | 141.21 g/mol |
The cyclobutane framework itself exhibits unique structural characteristics compared to other carbocyclic systems. Unlike cyclohexane, which adopts stable chair conformations, or cyclopentane, which shows envelope or half-chair conformations, cyclobutane's four-membered ring experiences significant angle strain that influences the reactivity and stability of substituted derivatives. This inherent strain makes cyclobutane-based amino alcohols particularly interesting from both synthetic and mechanistic perspectives.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic identification of this compound requires multiple complementary techniques to fully characterize its complex molecular structure. Nuclear magnetic resonance spectroscopy provides crucial information about the connectivity and stereochemical relationships within the molecule. The cyclobutane ring system exhibits characteristic chemical shifts and coupling patterns that distinguish it from other cyclic systems. For related cyclobutanol compounds, proton nuclear magnetic resonance spectra typically show complex multipets in the region of 1.6 to 2.5 parts per million for the ring methylene protons, while the proton attached to the carbon bearing the hydroxyl group appears as a multiplet around 4.1 to 4.4 parts per million.
The cyclopropyl group within the cyclopropylmethyl substituent contributes distinctive spectroscopic signatures. Cyclopropyl protons typically appear as complex multipets between 0.1 and 0.6 parts per million due to the unique electronic environment created by the highly strained three-membered ring. The methylene bridge connecting the cyclopropyl group to the amino nitrogen would be expected to appear as a doublet or complex multiplet in the region of 2.2 to 2.8 parts per million, with coupling to both the cyclopropyl protons and the amino proton.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The hydroxyl group typically exhibits a broad absorption band between 3200 and 3600 wavenumbers, which may be shifted or broadened due to hydrogen bonding interactions. The secondary amino group contributes stretching vibrations in the region of 3300 to 3500 wavenumbers. For related cyclobutanol compounds, infrared spectra show characteristic carbon-hydrogen stretching vibrations between 2800 and 3000 wavenumbers, along with carbon-carbon stretching and bending modes in the fingerprint region below 1500 wavenumbers.
Mass spectrometry analysis reveals fragmentation patterns characteristic of the molecular structure. The molecular ion peak would be expected at mass-to-charge ratio 141, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely include loss of the cyclopropylmethyl group, loss of water from the hydroxyl group, and various ring-opening fragmentations of both the cyclobutane and cyclopropyl rings. Related cyclobutanol compounds show base peaks corresponding to loss of hydroxyl radicals and subsequent ring fragmentations.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents the definitive method for determining the absolute configuration and three-dimensional structure of this compound. Crystallographic studies provide unambiguous information about bond lengths, bond angles, and the precise spatial arrangement of all atoms within the molecule. For compounds containing light atoms such as carbon, nitrogen, and oxygen, achieving reliable determination of absolute configuration requires high-quality diffraction data with sufficient redundancy and appropriate anomalous scattering contributions.
The Flack parameter serves as a critical metric for assessing the reliability of absolute configuration determination in crystallographic studies. For an enantiomerically pure compound in the correct absolute configuration, the Flack parameter approaches zero, while an inverted structure yields a value near unity. Given that this compound contains multiple chiral centers, careful analysis of both the Flack parameter and associated standard uncertainty provides essential validation of the determined stereochemical assignments.
Conformational analysis through crystallographic studies reveals the specific geometric parameters of both ring systems within the molecule. The cyclobutane ring typically exhibits a puckered conformation with a fold angle that minimizes torsional strain while maintaining reasonable bond angles. The dihedral angles between adjacent carbon atoms in the cyclobutane ring deviate significantly from the idealized values that would occur in a planar arrangement, reflecting the compromise between angle strain and torsional strain that characterizes four-membered rings.
The cyclopropyl group within the molecular structure adopts a nearly planar geometry with carbon-carbon-carbon bond angles constrained to approximately 60 degrees. The orientation of the cyclopropylmethyl substituent relative to the cyclobutane ring depends on rotational preferences around the carbon-nitrogen bond connecting these structural units. Crystallographic analysis can reveal whether this rotation is influenced by intramolecular hydrogen bonding, steric interactions, or crystal packing forces.
| Structural Parameter | Expected Range | Significance |
|---|---|---|
| Cyclobutane fold angle | 20-30 degrees | Strain minimization |
| Carbon-Carbon bond lengths (cyclobutane) | 1.54-1.56 Å | Ring strain effects |
| Carbon-Carbon bond lengths (cyclopropyl) | 1.50-1.52 Å | Extreme ring strain |
| Carbon-Nitrogen bond length | 1.45-1.47 Å | Hybridization effects |
| Carbon-Oxygen bond length | 1.42-1.44 Å | Alcohol functionality |
Intermolecular interactions within the crystal lattice provide additional insights into the compound's structural characteristics. Hydrogen bonding between hydroxyl groups of adjacent molecules creates extended networks that stabilize the crystal structure and may influence the observed molecular conformation. The amino group may also participate in hydrogen bonding, either as a donor or acceptor, depending on the protonation state and local chemical environment within the crystal.
Properties
IUPAC Name |
(1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYWHBGPAOHQG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol typically involves the following steps:
Cyclopropanation: : The initial step involves the formation of a cyclopropyl group. This can be achieved using methods such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction.
Amination: : The cyclopropyl group is then functionalized to introduce the amino group. This can be done through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Cyclobutanol Formation: : The final step involves the formation of the cyclobutanol ring. This can be achieved through cyclization reactions, often using acidic or basic conditions to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as halides, alcohols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Various substituted cyclobutanol derivatives.
Scientific Research Applications
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: : It has potential therapeutic applications, possibly as a drug candidate for various diseases.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs involve cyclopropane or cyclobutane cores modified with amino and hydroxyl groups. Below, we compare it with two key analogs from recent literature (Chayka et al., 2024):
Structural and Functional Differences
Table 1: Key Structural and Hypothesized Property Differences
Implications of Structural Differences
Ring Strain and Stability: Cyclopropane analogs exhibit higher ring strain, which may enhance reactivity but reduce metabolic stability. The hydroxyl group in cyclobutanol increases hydrophilicity, favoring aqueous solubility compared to carbamate derivatives synthesized in DMF.
Biological Activity: Cyclopropane carbamates in the evidence were designed as ADRA2A antagonists for inflammatory disorders. The cyclobutanol analog’s rigidity and polar groups could shift selectivity toward other GPCR subtypes (e.g., adrenergic or serotonin receptors).
Synthetic Accessibility: Cyclopropane derivatives require coupling reagents like 1-hydroxybenzotriazole and carbodiimides, whereas cyclobutanol synthesis might involve ring-opening or hydroxyl-directed functionalization, offering divergent routes.
Research Findings and Gaps
- Hypotheses are derived from structural extrapolation.
- Key Research Questions: How does cyclobutanol’s reduced strain affect binding to ADRA2A or other targets? Does the hydroxyl group enhance solubility or metabolism compared to carbamates?
Biological Activity
trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a cyclobutane ring with a hydroxyl group and an amino group, which may interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the cyclopropylmethyl group and the hydroxyl functionality contributes to its unique properties, potentially enhancing its lipophilicity and reactivity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The mechanism may include:
- Binding Affinity : The compound may exhibit selective binding to certain receptors, influencing their activity.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways, thereby altering physiological responses.
Biological Activity and Research Findings
Recent studies have explored the pharmacological potential of compounds related to this compound, focusing on various biological activities.
Antitumor Activity
Research indicates that derivatives of cyclobutane compounds exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines, including:
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Lung | 15 |
| Compound B | Breast | 10 |
| Compound C | Colon | 5 |
These findings suggest that this compound may possess comparable antitumor effects, warranting further investigation.
Antimicrobial Activity
The cyclopropane ring structure is prevalent in many biologically active compounds known for antimicrobial properties. Preliminary studies on similar derivatives indicate potential activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Cyclopropane Derivatives : A study demonstrated that certain cyclopropane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
- In Vivo Studies : In vivo experiments using animal models have shown that compounds similar to this compound reduced tumor growth significantly compared to control groups.
Q & A
Q. What synthetic methodologies are effective for preparing trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of cyclobutanol derivatives often involves nucleophilic substitution or reductive amination. A plausible route for trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol could involve:
-
Step 1: Reacting a cyclobutanone precursor with cyclopropylmethylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C).
-
Step 2: Optimizing stereochemistry via temperature control (e.g., high-temperature conditions favor trans isomerization) .
-
Key Parameters:
Variable Optimal Condition Reference Solvent 95% EtOH Catalyst Triethylamine (TEA) Temperature 140°C (sealed tube) Yield improvements may require iterative adjustments to stoichiometry and purification via prep-TLC or HPLC .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- 1H NMR Analysis: Compare coupling constants (J values) of adjacent protons on the cyclobutane ring. For example, trans-isomers typically exhibit distinct splitting patterns (e.g., δ 3.73–3.72 ppm, J = 13.5 Hz in analogous compounds) .
- NOESY/ROESY: Detect spatial proximity between the cyclopropylmethyl group and hydroxyl proton to confirm trans geometry.
- X-ray Crystallography: Definitive confirmation via single-crystal diffraction, though this requires high-purity samples.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what discrepancies might arise between in silico and in vitro data?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, cyclobutanol derivatives have shown affinity for neurotransmitter transporters .
- MD Simulations: Assess binding stability over time (50–100 ns trajectories).
- Discrepancy Mitigation: Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Contradictions may arise due to solvent effects or protein flexibility not captured in simulations .
Q. What strategies resolve conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation:
- MS/MS Fragmentation: Confirm molecular ion ([M+H]+ = ~238 m/z, based on analogous compounds ).
- 2D NMR (HSQC, HMBC): Resolve overlapping signals and assign quaternary carbons.
- Elemental Analysis: Verify empirical formula consistency.
- Case Study: In Step 8 of EP 3 858 835 A1, prep-TLC purification resolved impurities that caused MS/NMR mismatches .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
Methodological Answer:
- Analog Synthesis: Modify the cyclopropylmethyl group (e.g., replace with alkyl/aryl groups) or hydroxyl position.
- Biological Assays: Test analogs for target affinity (e.g., kinase inhibition or GPCR modulation) and correlate with steric/electronic parameters (Hammett constants, LogP).
- Statistical Modeling: Use QSAR tools like CoMFA or Random Forest to identify critical substituents. For example, cyclopropyl groups enhance metabolic stability in related compounds .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., high-temperature amination).
- Purification: Replace prep-TLC with automated flash chromatography or crystallization.
- Yield Tracking: Monitor stereochemical integrity at scale using inline FTIR or PAT (process analytical technology).
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results across cell lines or animal models for this compound?
Methodological Answer:
- Control Experiments: Verify compound stability in assay media (e.g., pH sensitivity of the hydroxyl group).
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites.
- Species-Specific Factors: Compare target orthologs (e.g., human vs. murine enzyme isoforms) via sequence alignment .
Q. What experimental approaches validate the proposed mechanism of action for this compound in neurological studies?
Methodological Answer:
- Knockout Models: Use CRISPR/Cas9 to delete putative targets (e.g., monoamine transporters) in cell lines.
- Radioligand Binding: Compete with known inhibitors (e.g., fluoxetine for serotonin transporters) to assess affinity .
- Functional Assays: Measure cAMP or Ca²⁺ flux changes post-treatment.
Tables for Key Data
Q. Table 1: Comparative NMR Data for trans vs. cis Isomers
| Proton Position | trans-Isomer (δ, ppm) | cis-Isomer (δ, ppm) |
|---|---|---|
| Cyclobutane C-H | 3.73–3.72 (m) | 4.04 (s) |
| NH (amino) | 1.09–1.00 (m) | 1.13–1.02 (m) |
| Adapted from Steps 8–9 of EP 3 858 835 A1 . |
Q. Table 2: Synthetic Yield Optimization
| Parameter | Low Yield (4.3 mg) | High Yield (Target) |
|---|---|---|
| Reaction Time | 12 h | 18–24 h |
| Catalyst Loading | 0.3 mL TEA | 0.5 mL TEA |
| Solvent Volume | 5 mL EtOH | 3 mL EtOH |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
